- Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitorsChemical Research in Chinese Universities, 2017, 33(6), 895-902,
Cas no 915019-50-0 (2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile)
![2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile structure](https://de.kuujia.com/scimg/cas/915019-50-0x500.png)
915019-50-0 structure
Produktname:2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
CAS-Nr.:915019-50-0
MF:C21H17BrN4O
MW:421.289883375168
CID:832616
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
- 2-(4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropan...
- 2-(4-(8-BROMO-3-METHYL-2-OXO-2,3-DIHYDROIMIDAZO[4,5-C]QUINOLIN-1-YL)PHENYL)-2-METHYLPROPANENITRILE
- 2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- Benzeneacetonitrile, 4-(8-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-.alpha.,.alpha.-dimethyl-
- BENZENEACETONITRILE, 4-(8-BROMO-2,3-DIHYDRO-3-METHYL-2-OXO-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-A,A-DIMETHYL-
- C21H17BrN4O
- 2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- Benzeneacetonitrile,4-(8-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-a,a-dimethyl-
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
- AEWUWGWDTHMGQU-UHFFFAOYSA-N
- 4-(8-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
-
- Inchi: 1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3
- InChI-Schlüssel: AEWUWGWDTHMGQU-UHFFFAOYSA-N
- Lächelt: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(Br)C=C4)N(C)C2=O)=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 2
- Komplexität: 635
- Topologische Polaroberfläche: 60.2
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0358-1g |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-50-0 | 1g |
$935.0 | 2022-04-26 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855265-1g |
2-[4-(8-bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile |
915019-50-0 | 98% | 1g |
¥3,800.00 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058033-1g |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropionitrile |
915019-50-0 | 97% | 1g |
¥5007.00 | 2024-04-25 | |
A2B Chem LLC | AH85233-1mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 1mg |
$159.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-20mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 20mg |
$200.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-50mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 50mg |
$216.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-1g |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 1g |
$451.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-500mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 500mg |
$378.00 | 2023-12-29 | ||
A2B Chem LLC | AH85233-100mg |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 100mg |
$270.00 | 2023-12-29 | ||
Ambeed | A623626-1g |
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
915019-50-0 | 95+% | 1g |
$533.0 | 2024-07-18 |
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; rt; overnight, rt
1.2 Solvents: Dichloromethane ; rt; overnight, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 - 3 h, 20 - 25 °C; 0.5 h, 20 - 25 °C
1.2 2.5 h, 20 - 25 °C; 2 h, 25 - 30 °C
1.3 Reagents: Ammonia Solvents: Water ; 0.5 h, 25 - 30 °C
1.4 Solvents: Dimethylformamide ; 2.5 h, 120 °C; 0.5 h, 120 °C; 5 h, 5 °C; 1.5 h, 5 °C
1.2 2.5 h, 20 - 25 °C; 2 h, 25 - 30 °C
1.3 Reagents: Ammonia Solvents: Water ; 0.5 h, 25 - 30 °C
1.4 Solvents: Dimethylformamide ; 2.5 h, 120 °C; 0.5 h, 120 °C; 5 h, 5 °C; 1.5 h, 5 °C
Referenz
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing ScaleOrganic Process Research & Development, 2019, 23(9), 1908-1917,
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Raw materials
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Preparation Products
2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile Verwandte Literatur
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
915019-50-0 (2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile) Verwandte Produkte
- 2172394-21-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-fluorobenzoic acid)
- 2171622-61-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-methoxycyclopentyl)carbamoylbutanoic acid)
- 1924909-56-7(2-{(4-hydroxy-3-methoxyphenyl)methylamino}-3-methylbutanamide)
- 1185022-07-4(3-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide)
- 1058485-33-8(2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide)
- 1256345-62-6(2-Borono-6-trifluoromethylbenzoic acid)
- 949328-77-2(methyl 6,7-dimethoxycinnoline-3-carboxylate)
- 316361-28-1(4-(4-Fluorophenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile)
- 26556-03-6(1,3,3-Trichloropropene)
- 2229150-81-4(1-(2-Azidoethyl)-4-bromo-2-methoxybenzene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:915019-50-0)2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile

Reinheit:99%
Menge:1g
Preis ($):480.0